2-(6-oxo-5H-purin-9-yl)acetic acid
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Overview
Description
2-(6-oxo-5H-purin-9-yl)acetic acid is a compound with a purine base structure. It is known for its significant role in various biochemical and pharmaceutical applications. The compound is characterized by its purine ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxo-5H-purin-9-yl)acetic acid typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative, followed by esterification with an L-valine derivative . This process is known for its efficiency in producing high-purity products with reduced impurities.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography, ensures the removal of any residual impurities.
Chemical Reactions Analysis
Types of Reactions: 2-(6-oxo-5H-purin-9-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-(6-oxo-5H-purin-9-yl)acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for nucleotides and nucleosides, which are essential for DNA and RNA synthesis . In medicine, the compound is investigated for its potential antiviral and anticancer properties . Industrially, it is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-oxo-5H-purin-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA polymerases, by mimicking the structure of natural nucleotides. This inhibition can disrupt DNA synthesis and replication, leading to antiviral and anticancer effects .
Comparison with Similar Compounds
2-(6-oxo-5H-purin-9-yl)acetic acid is similar to other purine derivatives, such as acyclovir and ganciclovir . it is unique in its specific structural modifications, which confer distinct biochemical properties. For instance, while acyclovir is primarily used as an antiviral agent, this compound has broader applications in both antiviral and anticancer research .
List of Similar Compounds:Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
2-(6-oxo-5H-purin-9-yl)acetic acid |
InChI |
InChI=1S/C7H6N4O3/c12-4(13)1-11-3-10-5-6(11)8-2-9-7(5)14/h2-3,5H,1H2,(H,12,13) |
InChI Key |
GXZOOTNGFSDVBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)CC(=O)O |
Origin of Product |
United States |
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